

Spectroscopic Characterization of 4-Chloro-3-methoxyphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-3-methoxyphenol

CAS No.: 18113-07-0

Cat. No.: B1631401

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloro-3-methoxyphenol** (CAS No. 18113-07-0), a key halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Due to the limited availability of published experimental spectra for this specific isomer, this document leverages expert analysis of its constituent functional groups and comparative data from structurally analogous compounds to present a comprehensive and predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a vital resource for researchers, scientists, and professionals in drug development for the unambiguous identification and structural elucidation of this molecule.

Molecular Structure and Key Identifiers

4-Chloro-3-methoxyphenol is a substituted phenol containing a hydroxyl group, a methoxy group, and a chlorine atom on the benzene ring. Understanding the electronic effects of these substituents is paramount to interpreting its spectral data.

Identifier	Value	Source
IUPAC Name	4-chloro-3-methoxyphenol	[2][3]
CAS Number	18113-07-0	[2][4]
Molecular Formula	C ₇ H ₇ ClO ₂	[2][4]
Molecular Weight	158.58 g/mol	[2]
Monoisotopic Mass	158.0134572 Da	[2]

Logical Structure Diagram

The diagram below illustrates the structure of **4-Chloro-3-methoxyphenol** with atom numbering used for the assignment of NMR signals. This numbering follows standard chemical conventions, prioritizing the hydroxyl group.

Caption: 2D structure of **4-Chloro-3-methoxyphenol** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of substituent effects on chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, one for the methoxy protons, and a broad singlet for the phenolic proton.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale for Chemical Shift and Multiplicity
~7.10 - 7.30	Doublet (d)	1H	H-5	This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It is coupled only to H-6, resulting in a doublet.
~6.80 - 6.95	Doublet (d)	1H	H-2	Positioned ortho to the strongly electron-donating hydroxyl group, this proton is shielded. It is coupled only to H-6, but the coupling constant will be small (meta-coupling), appearing as a narrow doublet.
~6.70 - 6.85	Doublet of Doublets (dd)	1H	H-6	This proton experiences coupling from both H-5 (ortho-coupling, larger J-value) and H-2 (meta-coupling, smaller J-value),

resulting in a doublet of doublets.

~5.50 - 6.50

Broad Singlet (br s)

1H

-OH

Phenolic protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on concentration and solvent.^[5]

~3.90

Singlet (s)

3H

-OCH₃

The methyl protons of the methoxy group are not coupled to any other protons and appear as a sharp singlet. Its position is characteristic for an aryl methoxy group.

Expertise & Experience: The prediction of aromatic signals is based on the additive effects of the substituents. The chlorine atom is deactivating (electron-withdrawing), shifting ortho/para protons downfield. Conversely, the -OH and -OCH₃ groups are activating (electron-donating), shifting their ortho/para protons upfield. The interplay of these effects results in the predicted chemical shifts. The multiplicity is determined by the n+1 rule, considering ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling constants.^[6]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ^{13}C NMR spectrum is expected to display seven unique carbon signals, as all carbon atoms are in chemically distinct environments.

Predicted δ (ppm)	Assignment	Rationale for Chemical Shift
~155 - 160	C-3	Aromatic carbon bonded to the methoxy oxygen; highly deshielded. Based on data for 3-methoxyphenol.[7]
~145 - 150	C-1	Aromatic carbon bonded to the hydroxyl oxygen; strongly deshielded.
~130 - 135	C-5	Aromatic carbon deshielded by the adjacent chlorine atom.
~120 - 125	C-4	Aromatic carbon directly bonded to chlorine; its shift is influenced significantly by the halogen.
~115 - 120	C-6	Aromatic methine carbon.
~105 - 110	C-2	Aromatic carbon ortho to both -OH and -OCH ₃ groups, experiencing strong shielding.
~55 - 60	C-7 (-OCH ₃)	The methoxy methyl carbon, typically found in this region.[7]

Trustworthiness: The predicted chemical shifts are cross-referenced with data from similar structures. For instance, the carbons bearing the -OH and -OCH₃ groups in 3-methoxyphenol appear at 155.6 ppm and 161.2 ppm, respectively, supporting the downfield predictions for C1 and C3.[7] The influence of the chlorine atom is inferred from data on 4-chlorophenol.[7]

Standard Protocol for NMR Sample Preparation and Acquisition

- **Sample Preparation:** Weigh approximately 10-20 mg of **4-Chloro-3-methoxyphenol** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the sample in the NMR spectrometer.
- **Tuning and Shimming:** Tune the probe for both ^1H and ^{13}C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger spectral width (~240 ppm) and a greater number of scans are required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy excels at identifying the functional groups present in a molecule. The IR spectrum of **4-Chloro-3-methoxyphenol** will be dominated by absorptions from the hydroxyl, aromatic, and ether moieties.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3550 - 3200	O-H stretch (H-bonded)	Strong, Broad	This broad absorption is the hallmark of a phenolic hydroxyl group involved in intermolecular hydrogen bonding.[8]
3100 - 3000	C-H stretch (aromatic)	Medium	Characteristic of C-H bonds on the benzene ring.
2950 - 2850	C-H stretch (aliphatic)	Medium-Weak	Arises from the methyl group of the methoxy substituent.
1600 - 1585, 1500 - 1400	C=C stretch (aromatic)	Medium-Strong	These absorptions are characteristic of the aromatic ring skeletal vibrations.
~1250	C-O stretch (aryl ether)	Strong	Corresponds to the asymmetric C-O-C stretch of the methoxy group.
~1150	C-O stretch (phenol)	Strong	Associated with the stretching vibration of the C-O bond of the phenol group.
800 - 600	C-Cl stretch	Medium-Strong	The C-Cl bond vibration typically appears in this region of the fingerprint.

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy. The broadness of the O-H stretch in phenols is a reliable

diagnostic feature, distinguishing it from the sharper O-H stretch of a non-hydrogen-bonded alcohol.[8] The presence of strong C-O stretching bands further confirms the phenol and aryl ether functionalities.

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Analysis of the Mass Spectrum

- **Molecular Ion (M^+):** The molecular ion peak is expected at an m/z of 158. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$), a characteristic $M+2$ peak will be observed at m/z 160 with an intensity of approximately one-third of the M^+ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
- **Base Peak:** The most stable fragment often determines the base peak. For methoxyphenols, a common initial fragmentation is the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group.
[9]

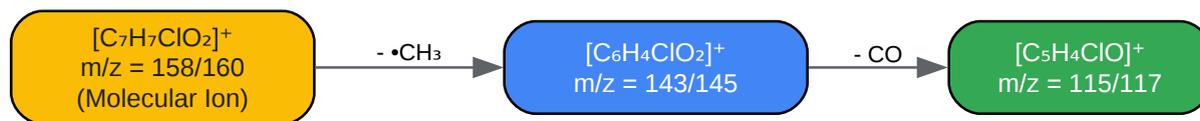
Predicted Key Fragmentations

m/z Value	Proposed Fragment Ion	Loss from Precursor
158/160	$[\text{C}_7\text{H}_7\text{ClO}_2]^+$	Molecular Ion (M^+)
143/145	$[\text{C}_6\text{H}_4\text{ClO}_2]^+$	Loss of $\bullet\text{CH}_3$
115/117	$[\text{C}_5\text{H}_4\text{ClO}]^+$	Loss of CO from m/z 143/145
79	$[\text{C}_5\text{H}_4\text{O}]^+$	Loss of $\bullet\text{Cl}$ from m/z 115 (unlikely) or other pathways
63	$[\text{C}_5\text{H}_3]^+$	Loss of CO from m/z 91 (rearranged)

Fragmentation Pathway: The primary fragmentation pathway likely begins with the loss of a stable methyl radical from the molecular ion to form a resonance-stabilized cation at m/z 143/145. Subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenols, would yield an ion at m/z 115/117.[10]

Predicted Fragmentation Pathway Diagram

This diagram illustrates the most probable initial fragmentation steps for **4-Chloro-3-methoxyphenol** under electron ionization.



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway of **4-Chloro-3-methoxyphenol** in EI-MS.

Conclusion

The structural characterization of **4-Chloro-3-methoxyphenol** can be confidently achieved through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups (-OH, -OCH₃, C-Cl, aromatic ring). Mass spectrometry establishes the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern, with fragmentation analysis corroborating the proposed structure. This guide provides a robust, scientifically-grounded framework for the identification and analysis of this compound, serving as a reliable reference for researchers in the chemical and pharmaceutical sciences.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11099860, **4-Chloro-3-methoxyphenol**. [\[Link\]](#)
- Safe, S., & Hutzinger, O. (1971). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. *Journal of the Chemical Society, Perkin Transactions 1*, 18, 1864-1868. [\[Link\]](#)
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [\[Link\]](#)
- Angene Chemical. Phenol, 4-chloro-3-methoxy- (CAS# 18113-07-0). [\[Link\]](#)
- The Royal Society of Chemistry. (2017). Supporting information for an article. [\[Link\]](#)

- Button, B. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Chemistry Stack Exchange. [\[Link\]](#)
- Doc Brown's Chemistry. Mass spectrum of phenol C₆H₆O C₆H₅OH fragmentation pattern. [\[Link\]](#)
- Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. CAS 18113-07-0: 4-Chloro-3-methoxyphenol | CymitQuimica [cymitquimica.com]
 2. 4-Chloro-3-methoxyphenol | C₇H₇ClO₂ | CID 11099860 - PubChem [pubchem.ncbi.nlm.nih.gov]
 3. angenesci.com [angenesci.com]
 4. 4-Chloro-3-methoxyphenol 95% | CAS: 18113-07-0 | AChemBlock [achemblock.com]
 5. chem.libretexts.org [chem.libretexts.org]
 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
 7. rsc.org [rsc.org]
 8. chem.libretexts.org [chem.libretexts.org]
 9. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
 10. mass spectrum of phenol C₆H₆O C₆H₅OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Chloro-3-methoxyphenol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631401#spectroscopic-data-nmr-ir-ms-of-4-chloro-3-methoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com